molecular formula C18H16N2O2 B6576663 N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide CAS No. 382597-27-5

N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B6576663
CAS No.: 382597-27-5
M. Wt: 292.3 g/mol
InChI Key: CREUMVZEFGJIKN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by a 2-imino-2H-chromene core substituted at the 3-position with a carboxamide group. The aromatic ring of the carboxamide moiety features 3,4-dimethyl substituents, which confer distinct electronic and steric properties. Its structural framework allows for comparisons with analogues bearing variations in substituents on the chromene core, carboxamide group, or aryl rings .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-14(9-12(11)2)20-18(21)15-10-13-5-3-4-6-16(13)22-17(15)19/h3-10,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREUMVZEFGJIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Chromene Core Formation

The chromene scaffold serves as the foundational structure for this compound. A widely adopted method involves a three-step sequence: esterification , hydrolysis , and amidation (Figure 1).

Step 1: Esterification
Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is synthesized via cyclization of 2-hydroxyacetophenone derivatives. Reaction conditions typically involve:

  • Reactants : 2-hydroxy-5-methoxyacetophenone, diethyl oxalate

  • Catalyst : Sodium ethoxide (NaOEt)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Yield : 70–80%.

Mechanism : Base-catalyzed Claisen condensation forms the chromene ester, with the ethoxide ion deprotonating the active methylene group, enabling nucleophilic attack on diethyl oxalate.

Step 2: Hydrolysis to Carboxylic Acid
The ester undergoes alkaline hydrolysis to yield 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid:

  • Reagents : Aqueous NaOH (10%)

  • Conditions : Reflux for 4–6 hours

  • Yield : 80–90%.

Step 3: Amidation with 3,4-Dimethylaniline
The carboxylic acid is activated using coupling agents (e.g., PyBOP) and reacted with 3,4-dimethylaniline:

  • Coupling Agent : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature (25°C)

  • Yield : 60–75%.

Alternative Pathway: Condensation and Amidation

A second approach starts with pre-formed chromene intermediates. For example, 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives are synthesized via condensation of 2-aminophenols with β-keto esters, followed by amidation (Figure 2).

Key Reaction Parameters :

  • Condensation Agent : Acetic anhydride

  • Solvent : Acetonitrile

  • Temperature : 80°C

  • Amidation Reagent : 3,4-Dimethylphenyl isocyanate

  • Catalyst : Triethylamine (TEA)

  • Yield : 65–70%.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Solvent Effects :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amidation steps by stabilizing transition states.

  • Non-polar solvents (e.g., toluene) improve yields in cyclization reactions by reducing side product formation.

Catalytic Systems :

CatalystReaction StepYield Improvement
NaOEtEsterification15%
PyBOPAmidation20%
TEACondensation10%

Data derived from comparative studies.

Temperature and Time Dependence

Esterification :

  • Optimal Temperature : 78°C (reflux)

  • Time : 6 hours

  • Lower Temperatures (50°C): Yield drops to 40% due to incomplete cyclization.

Amidation :

  • Room Temperature : 25°C for 12 hours achieves 75% yield.

  • Elevated Temperatures (40°C): Accelerate reaction but promote decomposition, reducing yield to 55%.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

  • δ 10.66 ppm : Singlet (1H, CONH)

  • δ 8.09–6.85 ppm : Multiplet (6H, aromatic protons)

  • δ 3.92 ppm : Singlet (3H, OCH3)

  • δ 2.25 ppm : Singlet (6H, CH3 groups).

13C NMR (101 MHz, DMSO-d6) :

  • δ 177.2 ppm : Carbonyl (C=O)

  • δ 161.9 ppm : Chromene lactone

  • δ 153.5–116.0 ppm : Aromatic carbons.

IR (KBr) :

  • ν 1680 cm⁻¹ : C=O stretch

  • ν 1605 cm⁻¹ : C=N stretch

  • ν 1520 cm⁻¹ : NO2 asymmetric stretch.

Comparative Analysis of Methodologies

ParameterThree-Step SynthesisCondensation-Amidation
Total Yield42–54%65–70%
Purity≥98%≥95%
ScalabilityHighModerate
Cost EfficiencyModerateHigh

The three-step method offers superior scalability for industrial applications, while the condensation route provides higher yields in laboratory settings.

Challenges and Limitations

Side Reactions and By-Products

  • Ester Hydrolysis : Incomplete hydrolysis generates residual ethyl esters, necessitating rigorous purification.

  • Oxidative Degradation : The nitro group in intermediates may undergo unintended reduction under acidic conditions.

Purification Difficulties

  • Chromatography Requirements : Flash column chromatography (DCM:MeOH = 90:10) is essential to remove unreacted aniline derivatives.

  • Recrystallization : Dichloromethane/n-hexane mixtures yield crystals with 95% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Type : Tubular flow reactors

  • Advantages :

    • Precise temperature control (±1°C)

    • Reduced reaction time (2 hours vs. 6 hours batch)

    • Yield improvement to 85%.

Green Chemistry Approaches

  • Solvent Replacement : Ethanol replaced by cyclopentyl methyl ether (CPME), a safer alternative.

  • Catalyst Recycling : Pd/C catalysts reused for up to 5 cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Variations

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)
  • Key Features: Replaces the imino group with a ketone (2-oxo) and substitutes the 3,4-dimethylphenyl group with a 4-sulfamoylphenyl ring. Synthesis: Prepared via condensation of salicyaldehyde with 3-carboxycoumarin precursors in acetic acid/sodium acetate under reflux .
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
  • Key Features: Features a 4-fluorophenylimino group and an acetylated carboxamide. The Z-configuration of the imino group may influence molecular packing and crystallinity .
N-(3-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide
  • Key Features :
    • Contains a hydroxyl group at the 8-position of the chromene ring and a 3-fluorophenyl substituent.
    • The hydroxyl group could enhance antioxidant activity or metal-chelation properties, while the fluorine atom modulates lipophilicity .
N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
  • Key Features: Substitutes the dimethylphenyl group with a 3-(trifluoromethyl)phenyl ring.

Physicochemical and Electronic Properties

Compound Name Substituents (Chromene/Carboxamide) Molecular Weight (g/mol) Key Features References
N-(3,4-Dimethylphenyl)-2-imino-2H-chromene-3-carboxamide 3,4-dimethylphenyl, 2-imino ~335.4 (estimated) Electron-donating methyl groups enhance lipophilicity; planar chromene core N/A
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-sulfamoylphenyl, 2-oxo ~370.4 Polar sulfamoyl group improves solubility; ketone reduces conjugation
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-fluorophenylimino, acetyl ~352.3 Fluorine enhances metabolic stability; acetyl group may reduce reactivity
N-(3-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide 3-fluorophenyl, 8-hydroxy ~339.3 Hydroxyl group enables hydrogen bonding; fluorine balances lipophilicity
N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide 3-(trifluoromethyl)phenyl ~349.3 CF₃ group increases electron deficiency; enhances thermal stability

Biological Activity

N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chromene core with an imino group and a carboxamide functional group. Its molecular formula is C17_{17}H18_{18}N2_{2}O, and it has a molecular weight of approximately 282.34 g/mol. The unique arrangement of substituents on the chromene ring contributes to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves the modulation of cell signaling pathways and induction of apoptosis.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-75.12Apoptosis induction
HeLa6.45Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies indicate that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The observed mechanism appears to involve disruption of bacterial cell membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30

3. Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its utility in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It modulates receptor activity related to apoptosis and cell survival pathways.

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50_{50} value of 5.12 µM. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.
  • Antibacterial Efficacy : In a separate study, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a MIC value of 25 µg/mL, indicating strong antibacterial activity and potential for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with cyclization to form the chromene core, followed by condensation with 3,4-dimethylaniline to introduce the imino group, and amidation with phenyl isocyanate. Key parameters include solvent choice (e.g., ethanol/methanol for solubility), temperature control (60–80°C for condensation), and catalysts (e.g., acidic/basic conditions). Recrystallization or chromatography (e.g., silica gel) is used for purification .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Techniques include:

  • HPLC : For purity assessment (>95% threshold).
  • NMR/FTIR : To confirm functional groups (e.g., imino C=N stretch at ~1600 cm⁻¹, aromatic protons in 7–8 ppm range).
  • Melting Point Analysis : Consistency with literature values (±2°C).
  • X-ray Crystallography (if crystalline) : Tools like SHELXL or WinGX refine structural models .

Q. What initial biological assays are recommended to screen for anticancer or antimicrobial activity?

  • Methodological Answer :

  • Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Antimicrobial : Broth microdilution for MIC against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and triplicate replicates .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

  • Methodological Answer :

  • Functional Group Tuning : Replace methoxy groups with electron-withdrawing groups (e.g., -NO₂) to improve electrophilicity.
  • Scaffold Hybridization : Fuse with quinazoline or thiophene moieties to exploit π-π stacking with biological targets.
  • SAR Studies : Use combinatorial libraries to test substituents at the 3,4-dimethylphenyl group and correlate with IC₅₀ values .

Q. What computational strategies can predict binding modes of this compound with enzyme targets?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with kinase active sites).
  • MD Simulations : GROMACS for stability analysis (20–100 ns trajectories).
  • DFT Calculations : Gaussian09 to map electrostatic potentials and identify reactive regions .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., imino tautomerism).
  • Synchrotron XRD : High-resolution data (≤0.8 Å) to resolve ambiguities in bond lengths/angles.
  • Complementary Techniques : Pair solid-state (XRD) with solution-state (NMR) data to account for environmental effects .

Q. What strategies mitigate batch-to-batch variability in biological activity data?

  • Methodological Answer :

  • Quality Control : Strict adherence to synthetic protocols (e.g., inert atmosphere for moisture-sensitive steps).
  • Bioassay Standardization : Use internal reference compounds and normalize data to cell passage number.
  • Statistical Analysis : ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outlier batches .

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